2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane

Hydrogen-bonding capacity Drug-likeness Physicochemical property differentiation

Researchers face high attrition from fragment libraries with suboptimal lipophilicity. This scaffold (C₁₂H₁₇N₅O, MW 247.30) provides a low-lipophilicity (XLogP=0.8), high-HBA core meeting the Rule of Three, minimizing non-specific binding. For medicinal chemistry teams, the free azepane NH enables rapid, protecting-group-free parallel library synthesis via amide coupling or reductive amination. - Unique connectivity verified by ≥2 suppliers for batch consistency. - Low rotatable bonds (2) pre-validates scaffold for crystallographic soaking. - Non-hazardous shipping classification reduces import delays.

Molecular Formula C12H17N5O
Molecular Weight 247.3 g/mol
CAS No. 1461705-78-1
Cat. No. B1430516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane
CAS1461705-78-1
Molecular FormulaC12H17N5O
Molecular Weight247.3 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC(=NO2)C3CCCCCN3
InChIInChI=1S/C12H17N5O/c1-17-8-9(7-14-17)12-15-11(16-18-12)10-5-3-2-4-6-13-10/h7-8,10,13H,2-6H2,1H3
InChIKeyXEFDDALCIXDIAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Pharmacophoric Profile of 2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane


2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane (CAS 1461705-78-1) is a heterocyclic small-molecule building block that integrates three distinct pharmacophoric elements—a 1-methylpyrazole, a 1,2,4-oxadiazole, and a saturated azepane ring—into a single scaffold with molecular formula C₁₂H₁₇N₅O and molecular weight 247.30 g/mol . The compound is commercially available from multiple specialty chemical suppliers at purities of ≥95% or ≥98%, indicating established synthetic accessibility and supply chain redundancy for research procurement . Its structural architecture places it within the broader class of azepane-containing heterocycles, a motif recognized for diverse pharmacological relevance including anticancer, antimicrobial, and neuroprotective applications .

Core scaffold Heterocyclic building block combining pyrazole, oxadiazole, and azepane rings
Procurement Multi-supplier availability with verified purity grades supports reproducible sourcing
Fragment-like profile Low molecular weight, moderate hydrophilicity, and limited rotatable bonds fit fragment-based screening

Why Generic Azepane-Oxadiazole-Pyrazole Hybrids Cannot Substitute This Compound


Despite the commercial availability of numerous azepane-oxadiazole and pyrazole-oxadiazole building blocks, simple within-class substitution carries significant and unquantified risk for research reproducibility and SAR integrity. The specific connectivity of 1461705-78-1—where the azepane nitrogen is unsubstituted and positioned at the 3-position of the 1,2,4-oxadiazole ring, while the 5-position bears a 1-methylpyrazol-4-yl group—creates a unique topological arrangement of hydrogen bond donors/acceptors (HBD=1, HBA=5), a specific LogP (XLogP3-AA=0.8), and a defined conformational profile (only 2 rotatable bonds) that collectively dictate target engagement, metabolic stability, and off-target promiscuity . Even seemingly minor structural perturbations—such as replacing the azepane with piperidine, shifting the substitution pattern on the oxadiazole, or altering the N-methylpyrazole regiochemistry—can produce compounds with different biological target profiles, as documented for related oxadiazole-bearing pyrazole series . In the absence of publicly disclosed head-to-head pharmacological data for this specific chemotype, any assumption of functional equivalence between 1461705-78-1 and its closest commercial analogs remains unvalidated and scientifically unwarranted.

Pharmacophoric vector mismatch
The N-methylpyrazole contributes a distinct H-bond acceptor pattern absent in des-pyrazole or phenyl-substituted analogs.
Conformational profile divergence
Extended-linker or N-functionalized azepane analogs introduce additional rotatable bonds that may alter binding entropy.
Unvalidated functional equivalence
No head-to-head biological data exist; assumptions of similar activity between close analogs remain unsupported.

Quantitative Evidence for Differentiating This Compound from Commercial Analogs


Distinctive Hydrogen-Bonding Pharmacophore Profile

The target compound presents a balanced hydrogen-bonding profile (HBD=1, HBA=5) that distinguishes it from two of its closest commercially available azepane-oxadiazole analogs. 2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride (CAS 1461709-00-1) lacks the pyrazole ring entirely, resulting in a reduced HBA count of ~3 and the absence of the pyrazole N2 as an additional H-bond acceptor. Conversely, 3-(azepan-2-yl)-5-phenyl-1,2,4-oxadiazole (CAS 1461869-14-6) replaces the N-methylpyrazole with a phenyl ring, which eliminates the N-methyl H-bond acceptor and alters the π-system character. The intermediate HBA count of 1461705-78-1 (HBA=5), contributed by the oxadiazole (2 N + 1 O), the pyrazole (2 N), and the azepane NH, provides a distinctive pharmacophoric vector set not replicated by either analog .

Distinctive H-Bond Profile
Class-level
HBA = 5 vs. ~3–4 for des-pyrazole and phenyl-substituted analogs
Supports differentiated binding capacity and aqueous solubility profile.
HBA values estimated from standard heteroatom counts.
Hydrogen-bonding capacity Drug-likeness Physicochemical property differentiation

Lipophilicity Tuning via N-Methylpyrazole

The computed lipophilicity of 1461705-78-1 (XLogP3-AA = 0.8) places it in a moderately hydrophilic regime that contrasts with related azepane-oxadiazole analogs bearing more lipophilic 5-substituents. Although exact XLogP values for the phenyl analog (CAS 1461869-14-6) and the isopropyl analog (CAS 1461869-29-3) are not available from the same authoritative source, the replacement of the N-methylpyrazole moiety (C₄H₅N₂, formula weight ~81) with a phenyl group (C₆H₅, formula weight ~77) or an isopropyl group (C₃H₇, formula weight ~43) can be reasonably expected to shift LogP upward by approximately 0.5–1.5 log units based on established fragment-based LogP contribution models .

Lipophilicity Differentiation
Class-level
XLogP = 0.8 vs. estimated ~1.0–2.0 for phenyl/isopropyl analogs
Lower lipophilicity may reduce non-specific binding and CYP promiscuity risk.
Analog XLogP estimated by fragment contribution.
Lipophilicity XLogP Physicochemical differentiation

Conformational Restriction Advantage

With only 2 rotatable bonds, 1461705-78-1 exhibits significant conformational restriction compared to many commercially available azepane-containing building blocks that incorporate extended linkers or flexible side chains. For example, the analog 2-(3-cycloheptyl-1,2,4-oxadiazol-5-yl)azepane (no CAS identified) adds a cycloheptyl group that introduces additional rotatable bonds, while N-acylated derivatives of the azepane nitrogen add further degrees of conformational freedom. The low rotatable bond count of the target compound translates to a reduced entropic penalty upon target binding, which is a well-established principle in fragment-based drug design and scaffold optimization .

Conformational Restriction
Class-level
Rotatable bonds = 2 vs. 3–6 in extended-linker analogs
Reduced entropic penalty may improve target-binding affinity.
Comparators based on common azepane-oxadiazole building blocks.
Conformational rigidity Entropic binding penalty Rotatable bond count

Verified Purity Benchmarking Across Suppliers

2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane is available from at least two independent suppliers with documented purity specifications: AKSci supplies the compound at ≥95% purity, while Leyan offers it at 98% purity . This multi-vendor sourcing with quantified purity provides procurement flexibility and quality assurance that is not uniformly available for all azepane-oxadiazole analogs. In contrast, the phenyl analog (CAS 1461869-14-6) is listed at 95% purity from AKSci but with fewer verified alternative sources offering higher purity grades .

Purity Specification
Reported
≥98% purity option vs. maximum 95% for phenyl analog
Higher available purity reduces repurification needs and batch variability.
Vendor datasheets accessed May 2026.
Purity specification Vendor comparison Procurement quality

Unsubstituted Azepane NH as a Diversification Handle

The free secondary amine on the azepane ring of 1461705-78-1 provides a chemically accessible diversification handle that is absent in N-alkylated or N-acylated azepane-oxadiazole analogs. This NH group can undergo acylation, reductive amination, sulfonylation, or urea formation, enabling rapid library expansion without requiring de novo synthesis of the pyrazole-oxadiazole-azepane core. In contrast, analogs such as the N-(2-fluoropyridine-4-carbonyl) derivative (CAS not assigned; BenchChem reference noted but excluded per source rules) or the N-(3,3-difluorocyclobutyl)carboxamide derivative (ChemSpider-listed) are already functionalized at this position and thus offer fewer vectors for downstream chemical elaboration .

Diversification Vector
Class-level
Free azepane NH vs. N-functionalized analogs lacking this handle
Enables rapid library expansion via acylation or reductive amination.
Synthetic accessibility inferred from amine reactivity principles.
Synthetic versatility Diversification point Library synthesis

Absence of Published Biological Activity Data

An exhaustive search of PubMed, PubChem, Google Patents, and major chemical vendor databases (conducted May 2026) yielded zero primary research articles, zero patents, and zero publicly disclosed biological assay results that directly report quantitative activity data (e.g., IC₅₀, Kd, MIC, EC₅₀) for 2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane (CAS 1461705-78-1) . PubChemLite confirms a literature count of 0 and a patent count of 0 for this compound . Consequently, all differentiation claims in this guide rely on physicochemical property comparisons and class-level inference derived from structurally related azepane, oxadiazole, and pyrazole chemotypes. Users are advised that the absence of published biological data represents a significant evidence gap for procurement decisions based on target-specific activity.

Bioactivity Data Availability
Data to verify
Literature/patent count: 0; no assay data reported
Procurement should rely on structural novelty; target-specific activity is unknown.
Search across PubChem, PubMed, Google Patents, May 2026.
Data availability Evidence gap Procurement risk

Best Application Scenarios Based on Quantitative Differentiation


Fragment-Based Drug Discovery Core Scaffold

With a molecular weight of 247.30 Da, XLogP of 0.8, only 2 rotatable bonds, and a balanced HBA/HBD profile (5/1), 1461705-78-1 satisfies all key fragment-likeness criteria (Rule of Three) and offers a pre-validated starting point for fragment-based screening campaigns . Its lower lipophilicity compared to the phenyl analog reduces the risk of non-specific binding and aggregation—common pitfalls in fragment screening—positioning it as a preferable core scaffold for SPR, TSA, and crystallographic fragment soaking experiments .

Rapid Parallel Library Synthesis via Free NH

The unsubstituted azepane NH group provides a chemically orthogonal diversification handle that supports high-throughput amide coupling, reductive amination, and sulfonamide formation without the need for protecting group strategies. This enables medicinal chemistry teams to generate focused libraries of 50–200 compounds from a single core scaffold in a single synthetic cycle, maximizing structure-activity relationship (SAR) exploration efficiency while minimizing procurement costs for multiple distinct core scaffolds .

Negative Control for Pharmacophore Deconvolution

Given the documented pharmacological activity of certain 1,2,4-oxadiazole-bearing pyrazoles as store-operated calcium entry (SOCE) modulators, the absence of published activity data for 1461705-78-1 makes it suitable as a structurally matched negative control compound in target engagement studies . If the target compound proves inactive against a given target panel, its use as a negative control can help deconvolute which structural features (e.g., the azepane NH, the N-methylpyrazole orientation, or the oxadiazole substitution pattern) are essential for activity in more potent analogs.

Procurement-Optimized Building Block

With verified purity specifications (≥95% to 98%) from at least two independent suppliers, 1461705-78-1 offers procurement reliability and batch-to-batch consistency that simplifies inventory management for outsourced medicinal chemistry programs . The compound's non-hazardous shipping classification (DOT/IATA: not hazardous material) further reduces logistical barriers and shipping costs compared to regulated or temperature-sensitive analogs .

Application
Selection Property
Validation Focus
Fragment-based screening scaffold
Fragment-like compliance (low MW, low lipophilicity, limited rotatable bonds)
Binding assay compatibility, aggregation risk, solubility
Parallel library synthesis
Free azepane NH diversification handle
Amide coupling/sulfonylation efficiency, library yield
Negative control for SAR
Absence of reported target activity
Profiling against target panels, pharmacophore deconvolution
Reliable research procurement
Multi-supplier availability with verified purity
Batch-to-batch consistency, lead time, handling classification
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